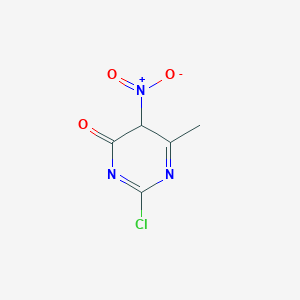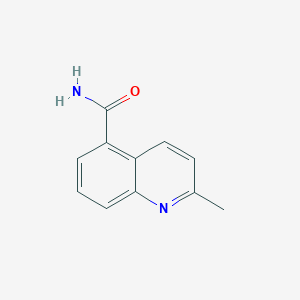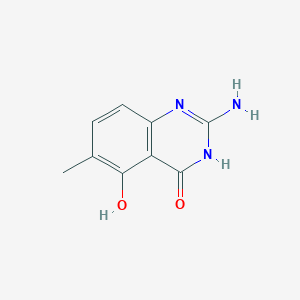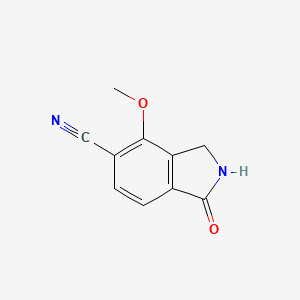
N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3a,4,5,6,7,7a-Hexahidro-1H-4,7-metanoinden-5-il)acetamida es un compuesto orgánico complejo con una estructura única. Se caracteriza por un núcleo hexahidro-1H-4,7-metanoindeno, que es una estructura bicíclica, y un grupo funcional acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3a,4,5,6,7,7a-Hexahidro-1H-4,7-metanoinden-5-il)acetamida generalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo hexahidro-1H-4,7-metanoindeno. Esto se puede lograr mediante la hidrogenación de derivados de indeno bajo condiciones de alta presión y temperatura. El hexahidroindeno resultante se somete luego a una serie de reacciones para introducir el grupo acetamida.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de hidrogenación a gran escala y sistemas de flujo continuo para garantizar una síntesis eficiente y constante. El uso de catalizadores, como paladio o platino, puede mejorar el proceso de hidrogenación, mientras que los sistemas automatizados pueden controlar las condiciones de reacción para optimizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3a,4,5,6,7,7a-Hexahidro-1H-4,7-metanoinden-5-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo acetamida en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo acetamida es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas se pueden utilizar en condiciones básicas.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-(3a,4,5,6,7,7a-Hexahidro-1H-4,7-metanoinden-5-il)acetamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(3a,4,5,6,7,7a-Hexahidro-1H-4,7-metanoinden-5-il)acetamida implica su interacción con objetivos moleculares específicos. El grupo acetamida puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. Además, el núcleo hexahidroindeno puede interactuar con regiones hidrofóbicas de proteínas o membranas celulares, afectando su función.
Comparación Con Compuestos Similares
Compuestos similares
3a,4,5,6,7,7a-Hexahidro-1H-indeno: Comparte el núcleo hexahidroindeno pero carece del grupo acetamida.
4,7-Metano-1H-indeno: Otro compuesto bicíclico con una estructura similar pero diferentes grupos funcionales.
Diciclopentadieno: Un compuesto relacionado con una estructura bicíclica similar.
Unicidad
N-(3a,4,5,6,7,7a-Hexahidro-1H-4,7-metanoinden-5-il)acetamida es única debido a la presencia tanto del núcleo hexahidroindeno como del grupo acetamida. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Número CAS |
112403-14-2 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-(8-tricyclo[5.2.1.02,6]dec-4-enyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-7(14)13-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3,(H,13,14) |
Clave InChI |
BBTZMFGACMNBQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CC2CC1C3C2CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)



![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)

